molecular formula C14H14N2O2 B13881573 N-cyclopropyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

N-cyclopropyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B13881573
M. Wt: 242.27 g/mol
InChI Key: HCUIEGLRDNPODU-UHFFFAOYSA-N
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Description

N-cyclopropyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of α,β-acetylenic oximes with cyclopropylamines under catalytic conditions. For instance, the use of AuCl3 as a catalyst can facilitate the cycloisomerization of α,β-acetylenic oximes to yield substituted isoxazoles .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the isoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as NaIO4 for oxidation reactions.

    Reducing agents: Such as NaBH4 for reduction reactions.

    Catalysts: Such as AuCl3 for cycloisomerization reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oximes, while reduction can produce amines .

Scientific Research Applications

N-cyclopropyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclopropyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide include other isoxazole derivatives, such as:

  • 5-Methyl-3-phenyl-1,2-oxazole-4-carboxamide
  • N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide

Uniqueness

The uniqueness of this compound lies in its cyclopropyl group, which can impart distinct chemical and biological properties compared to other isoxazole derivatives .

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

N-cyclopropyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C14H14N2O2/c1-9-12(14(17)15-11-7-8-11)13(16-18-9)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,15,17)

InChI Key

HCUIEGLRDNPODU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3CC3

Origin of Product

United States

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